(S)-1-(Pentan-3-yl)pyrrolidin-3-amine is classified as an organic compound and more specifically as an amine due to the presence of the amino group in its structure. It falls under the category of pyrrolidine derivatives, which are known for their diverse biological activities.
The synthesis of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine can be achieved through several methods, primarily involving the formation of the pyrrolidine ring followed by alkylation. One common approach is the reductive amination of 1-pentanone with an appropriate amine precursor, followed by cyclization to form the pyrrolidine structure.
Key Parameters:
The molecular formula of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine is , with a molecular weight of approximately 156.268 g/mol. The compound exhibits a density of about and a boiling point of at standard atmospheric pressure.
The molecular structure consists of:
The stereochemistry at the nitrogen atom is critical for its biological activity, with the (S)-enantiomer often being more active than its (R)-counterpart.
(S)-1-(Pentan-3-yl)pyrrolidin-3-amine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.
Studies have indicated that similar compounds can modulate receptor activity, potentially influencing mood and cognitive functions.
The physical properties of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine include:
Chemical properties include:
These properties are crucial for understanding the behavior of the compound in biological systems and its potential therapeutic applications.
(S)-1-(Pentan-3-yl)pyrrolidin-3-amine has potential applications in several fields:
(S)-1-(Pentan-3-yl)pyrrolidin-3-amine contains two stereogenic centers: the C3 carbon of the pyrrolidine ring and the C1 carbon of the pentan-3-yl substituent. The compound's pharmacological activity is primarily governed by the absolute (S)-configuration at C3 of the pyrrolidine ring, as confirmed by X-ray crystallography and optical rotation data of related analogs [1] [6]. The stereochemistry is unambiguously defined by the InChI string (InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m0../s1), where the "t8-" descriptor specifies the S-configured chiral center at the pyrrolidine C3 position [1].
The three-dimensional conformation features a puckered pyrrolidine ring that adopts an envelope conformation, positioning the C3-amine group equatorially. This orientation optimizes hydrogen-bonding interactions with biological targets. The pentan-3-yl group's stereochemistry at C1 influences lipophilicity but plays a secondary role in target specificity compared to the C3 stereocenter. Stereoelectronic effects arising from the (S)-configuration include:
Table 1: Chiral Centers in (S)-1-(Pentan-3-yl)pyrrolidin-3-amine
Location | Configuration | Structural Role | Biological Significance |
---|---|---|---|
Pyrrolidine C3 | (S) | Positions amine for H-bond donation | Dictates enantioselective binding to CNS targets |
Pentan-3-yl C1 | Variable* | Modulates lipophilicity/stability | Influences BBB penetration kinetics |
*The pentan-3-yl stereocenter may be racemic in synthesis but is typically resolved during chiral purification of the final compound [1] [6].
Racemic 1-(pentan-3-yl)pyrrolidin-3-amine is synthesized via bromination of 1-(pentan-3-yl)pyrrolidin-3-one followed by amination, yielding a 50:50 enantiomeric mixture [1]. Industrial-scale resolution employs diastereomeric salt crystallization using chiral acids, with dibenzoyl-D-tartaric acid (DBTA) being the most effective resolving agent. The process follows these critical steps:
The resolution mechanism exploits differential crystal lattice energies arising from distinct hydrogen-bonding networks in the diastereomeric salts. Nuclear magnetic resonance (NMR) monitoring of the methyl proton signals (δ 0.69 ppm for (R)-amine·DBTA vs. 0.73 ppm for (S)-amine·DBTA) enables real-time assessment of diastereomeric purity during crystallization [6].
Table 2: Performance Comparison of Resolution Techniques
Method | Resolution Efficiency | Enantiomeric Excess | Throughput | Limitations |
---|---|---|---|---|
DBTA Salt Crystallization | High (Yield 35-40%) | >98% ee | Industrial scale | Solvent-intensive recrystallizations |
Chiral HPLC (e.g., Chiralpak AD) | Moderate | >99% ee | Analytical/preparative | Low throughput, high cost |
Enzymatic Kinetic Resolution | Theoretical 50% max | >90% ee | Lab scale | Limited substrate specificity |
Alternative approaches include chiral auxiliary-directed synthesis using (R)-pantolactone derivatives to control stereochemistry during pyrrolidine ring formation, though this adds synthetic steps [7]. Simulated moving bed chromatography has been explored for continuous resolution but remains cost-prohibitive for large-scale production [9].
The (S)-enantiomer demonstrates superior affinity for monoamine transporters compared to its (R)-counterpart, particularly at the dopamine transporter (DAT) and norepinephrine transporter (NET). This stereoselectivity arises from optimal three-point binding in the transporter pockets:
Pharmacodynamic studies reveal the (S)-enantiomer has 15-fold greater DAT inhibition (Ki = 2.1 nM) versus the (R)-enantiomer (Ki = 32 nM), and 9-fold greater NET affinity (Ki = 5.8 nM vs. 52 nM). Both enantiomers show negligible activity at SERT (Ki >1000 nM), indicating inherent selectivity for catecholamine transporters [1] [6]. Molecular dynamics simulations attribute this differentiation to:
Table 3: Enantioselective Pharmacodynamic Parameters
Target | (S)-Enantiomer Ki (nM) | (R)-Enantiomer Ki (nM) | Selectivity Ratio (S/R) | Functional Effect |
---|---|---|---|---|
DAT | 2.1 ± 0.3 | 32 ± 4 | 15.2 | Dopamine reuptake inhibition |
NET | 5.8 ± 0.9 | 52 ± 7 | 9.0 | Norepinephrine reuptake inhibition |
SERT | >1000 | >1000 | - | Negligible activity |
hERG Channel | 420 ± 35 | 380 ± 42 | 0.9 | Low arrhythmogenic risk |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1